molecular formula C16H13O6+ B1209262 Peonidin

Peonidin

Cat. No.: B1209262
M. Wt: 301.27 g/mol
InChI Key: XFDQJKDGGOEYPI-UHFFFAOYSA-O
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Description

Conceptual Framework of Anthocyanidins and Flavonoids in Research

Flavonoids constitute a diverse class of polyphenolic plant and fungus secondary metabolites, characterized by a 15-carbon structure typically arranged as two phenyl rings and a heterocyclic ring fishersci.comfishersci.no. They are widely distributed in fruits, vegetables, grains, and other plant parts, contributing to their coloration and playing roles in plant defense mechanisms ebsco.com. Flavonoids are broadly classified into several subclasses, including anthocyanidins, flavones, flavonones, isoflavones, flavanols, and flavonols ebsco.com.

Anthocyanidins are the aglycone (sugar-free) forms of anthocyanins, which are the glycosylated versions nih.govtaylorandfrancis.com. Anthocyanins are responsible for the red, purple, and blue colors in many plants and are a major focus of research due to their prevalence and diverse properties nih.govscielo.br. The six most common anthocyanidins found in nature are cyanidin (B77932), delphinidin (B77816), pelargonidin (B1210327), peonidin, petunidin, and malvidin (B83408) nih.govtaylorandfrancis.com. These compounds share a basic flavylium (B80283) cation backbone, with structural variations arising from differences in hydroxylation and methylation patterns on the B-ring nih.gov.

Research within this framework often investigates the biosynthesis, chemical properties, stability, and biological interactions of anthocyanidins and flavonoids. Their roles as antioxidants and their involvement in plant responses to environmental stressors like UV light and cold temperatures are well-established research areas taylorandfrancis.comfrontiersin.org.

Significance of Peonidin as a Research Target within Plant Secondary Metabolism

Plant secondary metabolites are organic compounds synthesized by plants that are not directly involved in primary metabolic processes like growth and development but play crucial roles in the plant's interaction with its environment researchgate.netresearchgate.netnih.gov. These roles include defense against herbivores and pathogens, attraction of pollinators, and adaptation to abiotic stresses researchgate.netresearchgate.netnih.gov. Flavonoids, including anthocyanidins like peonidin, are a major group of plant secondary metabolites derived from the phenylpropanoid pathway researchgate.netuv.mx.

Peonidin's significance as a research target stems from its common occurrence in various edible and ornamental plants and its structural characteristics as a methylated anthocyanidin. Its biosynthesis is part of the complex anthocyanin pathway, which is a branch of the flavonoid pathway uv.mxuncg.edu. Understanding the genetic and enzymatic regulation of peonidin synthesis is a key area within plant secondary metabolism research, with implications for metabolic engineering to alter pigment profiles or enhance the production of these compounds in crops researchgate.netuv.mx.

Furthermore, variations in peonidin content and glycosylation patterns in different plant tissues and under varying environmental conditions make it a valuable marker for studying plant responses and metabolic regulation frontiersin.orgcmu.ac.th.

Overview of Major Academic Research Trajectories for Peonidin

Academic research on peonidin follows several key trajectories:

Phytochemical Analysis and Occurrence: Identifying and quantifying peonidin and its glycosides in various plant sources using techniques like HPLC-ESI-MS scielo.brcmu.ac.th. This includes studies on fruits (berries, grapes), vegetables (purple sweet potato, red onion, purple corn), and flowers scielo.brwikipedia.orgresearchgate.netontosight.ailongdom.org. Research also explores how factors like genotype, environmental conditions, and processing methods affect peonidin content and profile frontiersin.orgcmu.ac.th.

Chemical Properties and Stability: Investigating the chemical behavior of peonidin, including its stability under different pH, temperature, and light conditions nih.govdergipark.org.tr. Studies also examine how structural modifications, such as glycosylation and acylation, influence its stability and color properties dergipark.org.trmdpi.com. Research on peonidin's pH-dependent color changes highlights its potential as a natural pH indicator researchgate.net.

Biological Activities and Interactions: Exploring the potential biological effects of peonidin, often in the context of its antioxidant and anti-inflammatory properties, which are characteristic of many anthocyanidins ebsco.comnih.govontosight.aifrontiersin.org. Research investigates its interactions with biological molecules, such as membranes, proteins (like albumin), and DNA, to understand potential mechanisms of action nih.gov. Studies also delve into its effects in various biological models, such as Caenorhabditis elegans to assess impacts on lifespan and stress tolerance, and cell models to study effects on lipid accumulation, oxidative stress, and inflammation researchgate.netmdpi.com. Molecular docking studies are employed to predict binding affinities with target proteins arabjchem.orgresearchgate.netmdpi.com. Research findings suggest potential roles in areas such as mitigating oxidative stress, influencing cellular processes, and potentially contributing to the health benefits associated with anthocyanin-rich diets nih.govontosight.aimdpi.comfrontiersin.orgnih.gov.

These research trajectories collectively contribute to a deeper understanding of peonidin's chemistry, its role in plant biology, and its potential applications.

Data Tables:

While the search results provide quantitative data points within the text (e.g., concentrations, percentages, OR values), presenting them as interactive tables requires a dynamic environment not available in this format. However, here are examples of how such data could be structured in tables based on the search results:

Table 1: Peonidin and Peonidin-based Anthocyanin Content in Selected Plant Sources

Plant SourceCompoundConcentration (µ g/100 grain)NotesSource
Purple Rice (KDK)Peonidin-3-glucoside (B1200960)570.5 (at D0), 20.1 (at D2)Decline with germination cmu.ac.th
Purple Rice (CMU 125)Peonidin-3-glucoside675.4 (at D0), 36.6 (at D2)Decline with germination cmu.ac.th
Purple Rice (KDK)Peonidin0.8 (at D0), 0.0 (at D6)Decline with germination cmu.ac.th
Purple Rice (CMU 125)Peonidin3.6 (at D0), 0.2 (at D6)Decline with germination cmu.ac.th
Purple Sweet PotatoPeonidin-3-galactosideHighest antioxidant activityAmong peonidin-based components in PSPAs taylorandfrancis.com
Purple CorncobPeonidin 3-O-glucoside-Separated and tested against NAFLD model mdpi.com

Table 2: Association between Peonidin Intake and Myopia in Adolescents (NHANES Study)

SubgroupCompoundOdds Ratio (OR)95% Confidence Interval (CI)NotesSource
Overweight or ObesePeonidin0.650.45–0.95Related to lower incidence of myopia frontiersin.org
MalesPeonidin0.630.43–0.94Related to lower odds of myopia frontiersin.org
Leisure Time Physical Activity ≥60 min/dayPeonidin0.730.54–0.97Related to decreased odds of myopia frontiersin.org

Detailed Research Findings:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13O6+

Molecular Weight

301.27 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)chromenylium-3,5,7-triol

InChI

InChI=1S/C16H12O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-7H,1H3,(H3-,17,18,19,20)/p+1

InChI Key

XFDQJKDGGOEYPI-UHFFFAOYSA-O

SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O

Synonyms

peonidin

Origin of Product

United States

Peonidin Biosynthesis and Metabolic Engineering

Precursor Pathways and Enzymatic Transformations Leading to Peonidin

The synthesis of peonidin begins with the conversion of phenylalanine through the phenylpropanoid pathway, leading to the formation of activated cinnamic acid derivatives that serve as the initial building blocks for flavonoids. ashs.orgcreative-proteomics.com

Role of Phenylalanine Ammonia (B1221849) Lyase (PAL) in Initiation

Phenylalanine ammonia lyase (PAL) is the first committed enzyme in the phenylpropanoid pathway and plays a crucial role in initiating the biosynthesis of peonidin and other flavonoids. nih.govmdpi.comsciopen.com PAL catalyzes the deamination of phenylalanine to form trans-cinnamic acid. creative-proteomics.commdpi.comwikipedia.org This reaction is considered a key regulatory point, influencing the flux of substrates into the downstream pathways, including anthocyanin biosynthesis. nih.govmdpi.comsciopen.comukrbiochemjournal.orgscispace.com Studies have shown a correlation between PAL activity and anthocyanin accumulation in various plant tissues. ukrbiochemjournal.orgscispace.com For instance, increased PAL activity has been associated with higher anthocyanin content in lettuce and strawberry fruit. ukrbiochemjournal.orgscispace.com

Contribution of Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI)

Following the action of PAL and subsequent enzymes in the phenylpropanoid pathway that convert trans-cinnamic acid to p-coumaroyl-CoA, chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. ashs.orgnih.govfrontiersin.orgcreative-proteomics.commdpi.comnih.govoup.comoup.commdpi.com CHS is considered a key enzyme and a branch point from the general phenylpropanoid pathway to flavonoid biosynthesis. mdpi.comnih.govoup.com Chalcone isomerase (CHI) then catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form (2S)-naringenin, a flavanone (B1672756). ashs.orgnih.govcreative-proteomics.commdpi.comnih.govoup.commdpi.comnih.gov While the cyclization can occur spontaneously, CHI significantly increases the reaction rate and ensures the formation of the correct stereoisomer. mdpi.com

Activity of Flavanone 3-Hydroxylase (F3H) and Flavonoid 3'-Hydroxylase (F3'H)

Naringenin is subsequently modified by flavanone 3-hydroxylase (F3H), which catalyzes the hydroxylation of the C-ring at the 3-position, converting (2S)-naringenin into dihydrokaempferol. nih.govcreative-proteomics.comwikipedia.orgnih.govoup.comjst.go.jpoup.commdpi.com F3H is a crucial enzyme for channeling intermediates towards the synthesis of dihydroflavonols, which are precursors for both flavonols and anthocyanins. mdpi.com

Flavonoid 3'-hydroxylase (F3'H) is a cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3' position of the B-ring of dihydrokaempferol, leading to the formation of dihydroquercetin. nih.govcreative-proteomics.comoup.comjst.go.jpmdpi.comfrontiersin.orgresearchgate.net Dihydroquercetin is a direct precursor for cyanidin (B77932), which in turn is the precursor for peonidin. jst.go.jpmdpi.com The activity of F3'H is critical in determining the hydroxylation pattern of the B-ring, influencing the type of anthocyanidin produced. nih.govjst.go.jpmdpi.com

Function of Dihydroflavonol 4-Reductase (DFR) in Peonidin Precursor Formation

Dihydroflavonol 4-reductase (DFR) catalyzes the NADPH-dependent reduction of dihydroflavonols to their corresponding colorless leucoanthocyanidins. nih.govcreative-proteomics.comnih.govmdpi.comfrontiersin.orgmdpi.commdpi.comfrontiersin.orgfrontiersin.orgplos.orgplos.orgresearchgate.net In the pathway leading to peonidin, DFR acts on dihydroquercetin to produce leucocyanidin. mdpi.comfrontiersin.orgplos.org DFR's substrate specificity is a key factor in determining which type of anthocyanidin is ultimately produced. nih.govmdpi.commdpi.comfrontiersin.orgplos.orgfrontiersin.org Different DFR enzymes can exhibit varying affinities for dihydrokaempferol, dihydroquercetin, and dihydromyricetin, influencing the relative amounts of pelargonidin (B1210327), cyanidin, and delphinidin (B77816) derivatives. frontiersin.orgplos.orgplos.orgfrontiersin.org

Specific Role of O-Methyltransferases (OMTs) in Peonidin Synthesis from Cyanidin

Peonidin is a methylated form of cyanidin. The conversion of cyanidin to peonidin is catalyzed by O-methyltransferases (OMTs), specifically anthocyanin O-methyltransferases (AOMTs). mdpi.comunimi.itnih.govresearchgate.netbiorxiv.org These enzymes transfer a methyl group, typically from S-adenosyl-L-methionine (SAM), to a hydroxyl group on the anthocyanidin molecule. nih.gov In the case of peonidin biosynthesis, an OMT methylates the hydroxyl group at the 3' position of cyanidin. nih.gov Research has identified specific AOMTs, such as those from Vitis vinifera and Cyclamen, that are effective in catalyzing the methylation of cyanidin 3-O-glucoside to peonidin 3-O-glucoside. nih.govresearchgate.netnih.gov This methylation step is crucial for the production of peonidin-based anthocyanins and contributes to the diversity of anthocyanin profiles observed in plants. researchgate.net

Anthocyanidin Synthase (ANS) and UDP-Glucose Flavonoid 3-O-Glucosyltransferase (UFGT) Involvement

Leucocyanidin, produced by DFR, is converted to the colored anthocyanidin cyanidin by anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX). ashs.orgnih.govcreative-proteomics.comnih.govmdpi.comfrontiersin.orgresearchgate.netmdpi.comfrontiersin.orgresearchgate.netresearchgate.netnih.gov ANS catalyzes the oxidation of leucoanthocyanidins to form the unstable anthocyanidins. creative-proteomics.commdpi.com

Finally, UDP-glucose flavonoid 3-O-glucosyltransferase (UFGT) plays a vital role in stabilizing the anthocyanidin molecule by catalyzing the transfer of a glucose moiety from UDP-glucose to the 3-hydroxyl group of the anthocyanidin. ashs.orgnih.govcreative-proteomics.comnih.govmdpi.comfrontiersin.orgresearchgate.netresearchgate.net This glycosylation step is essential for the stability and solubility of anthocyanins and is often the final step in the core biosynthetic pathway before further modifications like methylation or acylation occur. nih.govcreative-proteomics.comnih.govmdpi.comfrontiersin.orgresearchgate.net In the context of peonidin biosynthesis, UFGT typically acts on cyanidin to form cyanidin 3-O-glucoside, which is then methylated by an OMT to produce peonidin 3-O-glucoside, a common form of peonidin found in plants. unimi.itnih.govnih.govgenome.jp

Metabolic engineering efforts have successfully reconstituted parts of this pathway in heterologous hosts like Escherichia coli to produce glycosylated anthocyanins, including peonidin derivatives. frontiersin.orgnih.govnih.gov For example, co-expressing ANS and UFGT along with OMTs has enabled the production of peonidin 3-O-glucoside in engineered microorganisms. frontiersin.orgnih.gov Optimizing enzyme expression levels and improving the availability of precursors like SAM have further enhanced peonidin glucoside titers in these systems. frontiersin.orgnih.gov

Genetic Regulation of Peonidin Biosynthesis

The production of peonidin, as part of the anthocyanin pathway, is tightly regulated at the genetic level, primarily through the control of structural gene expression. ajol.infonih.gov

Transcriptional Control Mechanisms (e.g., MYB Transcription Factors)

Transcriptional regulation of anthocyanin biosynthesis is largely controlled by a complex of transcription factors, most notably the MYB-bHLH-WD40 (MBW) complex. nih.govfrontiersin.orgnih.govmdpi.comfrontiersin.orgresearchgate.net This complex consists of proteins from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat families. nih.govfrontiersin.orgmdpi.comfrontiersin.orgresearchgate.net

MYB transcription factors, particularly those of the R2R3-MYB subfamily, play a central role in regulating the expression of structural genes in the anthocyanin pathway. frontiersin.orgmdpi.comresearchgate.netoup.comfrontiersin.orgoup.com They directly interact with the promoters of these genes, activating or sometimes repressing their transcription. frontiersin.orgmdpi.comfrontiersin.orgfrontiersin.org The bHLH proteins in the MBW complex can contribute to the specificity of target gene recognition and transcriptional activation. frontiersin.org WD40 proteins are thought to provide a stable platform for the interaction between MYB and bHLH proteins. nih.govfrontiersin.org

Studies in various plant species have demonstrated the involvement of specific MYB transcription factors in regulating anthocyanin accumulation. For instance, the maize C1 gene, an R2R3-type MYB TF, regulates anthocyanin synthesis by up-regulating genes like CHS and DFR. mdpi.comresearchgate.net The functional efficiency of R2R3-MYB transcription factors is influenced by variations in their amino acid sequences. frontiersin.org

Gene Duplication Events and Pathway Evolution

Gene duplication is a significant evolutionary mechanism that provides genetic material for the diversification and evolution of metabolic pathways, including flavonoid biosynthesis. royalsocietypublishing.orgpeerj.comresearchgate.netbiorxiv.org Duplication events, followed by divergence, can lead to the specialization or the appearance of new gene functions (neofunctionalization) or the partitioning of ancestral gene functions between duplicates (subfunctionalization). peerj.comresearchgate.netbiorxiv.org

The genes encoding enzymes in the anthocyanin biosynthesis pathway have undergone duplication events in various plant lineages, contributing to the diversity of flavonoid structures observed in nature. royalsocietypublishing.orgmdpi.com For example, the CHS gene family exhibits extensive duplication and diversification in many plant species. mdpi.com Lineage-specific duplications of other genes in the pathway, such as F3'H and DFR, have also been observed. mdpi.com These duplication events and subsequent functional divergence of the duplicated genes can lead to tissue-specific expression patterns and differential abilities to activate or regulate the anthocyanin biosynthesis pathway. peerj.combiorxiv.org This evolutionary process allows plants to produce a wide array of anthocyanins, including peonidin, potentially enabling adaptation to different environmental niches. royalsocietypublishing.org

Environmental Factors Influencing Peonidin Accumulation in Plants

Impact of Light and Temperature on Biosynthetic Gene Expression

Light, including UV radiation, and temperature are key environmental factors that significantly impact anthocyanin accumulation. ajol.infofrontiersin.orgnih.govresearchgate.netmdpi.comcore.ac.uk High light intensity can increase monomeric anthocyanin content. nih.gov UV-B light can also influence anthocyanin concentration. frontiersin.orgmdpi.com The duration and quality of light exposure play a role in regulating the levels of phenolic compounds like flavonoids. nih.govcore.ac.uk

Temperature also has a notable effect. Low temperatures can induce anthocyanin accumulation in plant tissues, often by increasing the expression of genes involved in the anthocyanin biosynthetic pathway. frontiersin.orgnih.govresearchgate.net Conversely, elevated temperatures during growth can reduce anthocyanin content. mdpi.comcore.ac.uk Studies in grapevines, for instance, have shown that high temperatures can lead to lower accumulation of peonidin derivatives, while low temperatures and light can synergistically induce anthocyanin accumulation. mdpi.com The combination of bright, sunny days and cool nights has been correlated with increased anthocyanin production in young corn plants. purdue.edu

Stress Responses and Peonidin Production

Anthocyanins, including peonidin, are known to accumulate in plants as a response to various abiotic stresses. taylorandfrancis.comfrontiersin.orgmdpi.comnih.gov These pigments can act as a defense mechanism, protecting plants against stress-induced damage. taylorandfrancis.comfrontiersin.orgmdpi.comnih.gov

Drought stress is one abiotic factor that can lead to increased anthocyanin synthesis and accumulation. taylorandfrancis.comresearchgate.netmdpi.comfrontiersin.org Anthocyanins help plants cope with drought by acting as antioxidants, scavenging reactive oxygen species (ROS) that are produced under stress conditions. mdpi.comnih.gov Studies have shown that drought stress can up-regulate the expression of genes involved in anthocyanin biosynthesis, resulting in enhanced accumulation of anthocyanins like peonidin 3-O-glucoside. mdpi.comfrontiersin.org

Salinity stress also stimulates the phenylpropanoid biosynthetic pathway, leading to the production of phenolic compounds, including anthocyanins, which have strong antioxidative potential and contribute to salt tolerance. mdpi.comnih.gov Low-temperature stress can also cause oxidative stress, and the accumulation of anthocyanins under these conditions helps improve the plant's antioxidant capability and tolerance to cold. frontiersin.org Other stresses that can restrict plant growth and metabolism, such as nutrient deficiencies (e.g., phosphorus), soil compaction, and injury, can also lead to the accumulation of anthocyanin pigments. purdue.edu

Compound Names and PubChem CIDs

Advanced Methodologies for Peonidin Isolation and Analytical Characterization

Extraction Techniques for Research Applications

Effective extraction is the critical first step in isolating peonidin from its natural sources. Various techniques have been developed and optimized for this purpose, ranging from conventional solvent-based methods to more advanced approaches utilizing physical phenomena.

Conventional solid-liquid extraction using polar solvents remains a widely employed method for isolating anthocyanins, including peonidin derivatives. Solvents such as methanol (B129727), ethanol (B145695), acetone, and water, or mixtures thereof, are commonly used rsc.orgjptcp.com. The addition of an acid, such as hydrochloric acid, formic acid, acetic acid, or trifluoroacetic acid, is crucial to stabilize the flavylium (B80283) cation of anthocyanins, which is more stable under acidic conditions (typically around pH 3) rsc.orgnih.gov. Acidified ethanol and methanol are particularly prevalent due to their effectiveness in dissolving and stabilizing these polar molecules rsc.orgbiorxiv.orgusda.gov.

Optimization of solvent extraction involves determining the ideal solvent type, concentration, solvent-to-sample ratio, temperature, and extraction time, as these parameters significantly influence extraction efficiency and selectivity for different plant matrices rsc.orgnih.gov. For instance, studies have shown that the optimal solvent combination and concentration vary depending on the plant source rsc.org. While methanol often results in high recovery, ethanol is frequently preferred for food-grade applications due to its lower toxicity rsc.orgbiorxiv.org. Increasing the temperature can improve extraction yields by enhancing diffusion rates, but care must be taken to avoid degradation of thermosensitive anthocyanins nih.govsci-hub.se.

Beyond conventional methods, several advanced extraction techniques have gained prominence for their potential to offer higher efficiency, reduced solvent consumption, shorter extraction times, and lower temperatures, which can help preserve the integrity of target compounds jptcp.comfrontiersin.orgnih.gov.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, increasing the solubility and diffusion of anthocyanins ijabe.org. Parameters such as extraction time, solvent composition, temperature, and sample-to-solvent ratio are key factors to optimize in MAE researchgate.net. Studies have demonstrated that MAE can achieve higher extraction yields compared to conventional methods for anthocyanins from various sources nih.gov.

Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse and generate localized high temperatures and pressures. This disrupts plant cell walls, improving mass transfer of compounds into the solvent nih.govsci-hub.sesapub.org. UAE is considered a cost-effective, simple, and environmentally friendly technique that can achieve high yields in shorter periods and at lower temperatures compared to conventional methods nih.govresearchgate.net. Optimal conditions for UAE, including temperature, time, solvent composition, liquid-to-solid ratio, particle size, and ultrasound power, have been investigated for extracting anthocyanins, including peonidin derivatives, from sources like purple potato and fruit pomace researchgate.netmdpi.comnih.gov.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses elevated pressure and temperature to enhance the extraction efficiency of compounds from solid matrices nih.govscielo.br. The high pressure maintains the solvent in a liquid state above its atmospheric boiling point, while the elevated temperature increases solubility and desorption nih.govscielo.br. PLE has been shown to be more efficient and faster than traditional techniques for extracting anthocyanins acs.org. It can operate at temperatures up to 100 °C while maintaining anthocyanin stability, with acylated derivatives often showing greater stability than non-acylated forms at higher temperatures nih.govnih.gov.

Supercritical CO2 Extraction (SCE) utilizes carbon dioxide in its supercritical state (above its critical temperature and pressure) as a solvent. Supercritical CO2 has unique properties, including low viscosity and high diffusivity, which facilitate penetration into the plant matrix nih.govresearchgate.net. While pure supercritical CO2 is primarily effective for extracting non-polar compounds, the addition of polar co-solvents, such as ethanol or ethanol-water mixtures, is necessary to extract more polar compounds like anthocyanins nih.govresearchgate.net. SCE offers the advantage of solvent-free extracts as CO2 is a gas at room temperature aidic.it.

Comparative studies evaluating different extraction techniques for anthocyanins, including peonidin, highlight the varying efficiencies and selectivities offered by each method. The optimal choice of extraction technique is often dependent on the specific plant matrix and the desired purity and yield of the target compound.

Research comparing conventional solvent extraction with emerging techniques like UAE and MAE has shown that the latter can often provide higher yields and faster extraction times nih.govnih.govresearchgate.net. For instance, UAE has been reported to be more efficient and selective for anthocyanin extraction compared to agitated bed and Soxhlet extraction in some applications sapub.org. Similarly, MAE has demonstrated higher extraction yields than conventional solvent extraction for anthocyanins from sources like black grape and black soybean nih.gov.

PLE has also shown superior results compared to microwave and ultrasound methods in certain studies, consolidating its reputation as an efficient alternative acs.org. However, the relative performance can vary based on the specific conditions and plant material.

Supercritical fluid extraction with modified CO2 has been explored for extracting phenolic compounds, and while effective for lipophilic fractions, the efficiency for highly polar anthocyanins like peonidin often relies heavily on the appropriate co-solvent and optimized conditions nih.govresearchgate.netmdpi.com.

Studies comparing the stability of anthocyanins under different extraction conditions have indicated that techniques like UAE and PLE, when optimized for temperature, can effectively extract anthocyanins with minimal degradation nih.govnih.gov. Acylated anthocyanin derivatives have been observed to be more stable during extraction at higher temperatures compared to their non-acylated counterparts nih.govnih.gov.

The selectivity of an extraction method determines the proportion of the target compound relative to other co-extracted substances. While some methods like SCE with specific modifiers can offer selectivity for certain compound classes, achieving high selectivity for individual anthocyanins like peonidin often requires a combination of optimized extraction parameters and subsequent purification steps.

Table 1 provides a generalized comparison of some extraction techniques relevant to peonidin isolation:

Extraction TechniqueAdvantagesDisadvantages
Optimized Solvent ExtractionWidely accessible, relatively simple, cost-effectiveCan be time-consuming, may require large solvent volumes, potential for degradation at higher temperatures
Microwave-Assisted Extraction (MAE)Faster extraction times, reduced solvent usage, higher yields possibleRequires specialized equipment, potential for localized overheating
Ultrasound-Assisted Extraction (UAE)Reduced extraction time and temperature, lower solvent consumption, simple equipmentEfficiency can be matrix-dependent, potential for cavitation-induced degradation
Pressurized Liquid Extraction (PLE)Faster extraction, higher yields, can use lower temperatures than boiling pointRequires specialized high-pressure equipment, can be energy-intensive
Supercritical CO2 Extraction (SCE)Solvent-free extracts (with pure CO2), environmentally friendly, selective for non-polar compoundsRequires high pressure equipment, limited efficiency for polar compounds without modifiers

Chromatographic and Spectroscopic Analysis of Peonidin and its Derivatives

Following extraction, sophisticated analytical techniques are essential for the identification, separation, and quantification of peonidin and its various glycosylated and acylated forms. Chromatography, particularly High-Performance Liquid Chromatography (HPLC), coupled with spectroscopic detectors like Diode Array Detection (DAD) and Mass Spectrometry (MS), are the cornerstone of peonidin analysis in research.

HPLC-DAD is a powerful and widely used technique for the separation and quantification of anthocyanins, including peonidin derivatives, in complex plant extracts nih.govmdpi.comresearchgate.netembrapa.brmdpi.comnih.gov. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Reversed-phase C18 columns are commonly employed for anthocyanin separation nih.govmdpi.comnih.gov.

The DAD detector provides online UV-Vis spectra of the separated compounds, which is invaluable for identifying anthocyanins based on their characteristic absorption profiles (typically around 500-550 nm for peonidin and other anthocyanidins) mdpi.comembrapa.br. By comparing retention times and UV-Vis spectra to those of authentic standards, individual peonidin derivatives can be identified and quantified using calibration curves embrapa.brrsc.org.

Optimization of HPLC-DAD methods for peonidin analysis involves selecting appropriate stationary and mobile phases, optimizing gradient elution profiles, flow rate, column temperature, and detection wavelengths to achieve optimal separation resolution, sensitivity, and analysis time mdpi.comembrapa.br. For example, studies have investigated the effect of column temperature on the separation of individual anthocyanins nih.gov. HPLC-DAD methods have been successfully applied to quantify peonidin and its glycosides in various matrices, including grape juice and grape skins mdpi.comnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the definitive structural identification and elucidation of peonidin and its diverse derivatives mdpi.comnih.govmdpi.comnih.govmdpi.comnih.govrsc.orgacademicjournals.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com. Coupling HPLC with mass spectrometry provides highly specific and sensitive detection capabilities.

In LC-MS/MS, compounds separated by HPLC are introduced into a mass spectrometer, which measures their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragment ions. This fragmentation pattern provides crucial structural information, allowing for the identification of the aglycone (peonidin) and attached sugar moieties or acyl groups academicjournals.orgresearchgate.netmdpi.com.

LC-MS/MS techniques, such as those utilizing triple quadrupole or quadrupole time-of-flight (qTOF) mass analyzers, enable the identification of known and novel peonidin derivatives based on their molecular ions and characteristic fragmentation patterns researchgate.netmdpi.com. For instance, the fragmentation of a peonidin glycoside typically shows a fragment ion corresponding to the peonidin aglycone (m/z 301) after the loss of the sugar moiety academicjournals.orgmdpi.com. The specific mass losses corresponding to different sugar units (e.g., hexose, pentose) and acyl groups (e.g., coumaroyl, caffeoyl) aid in the structural assignment of peonidin derivatives academicjournals.orgresearchgate.net.

LC-MS/MS, particularly with techniques like precursor-ion scanning, product-ion scanning, and neutral-loss scanning, allows for the targeted analysis and identification of specific classes of anthocyanins researchgate.net. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, further enhancing the confidence in structural identification researchgate.net. This powerful hyphenated technique is essential for comprehensive profiling of the peonidin derivatives present in complex biological samples mdpi.com.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the precise structural elucidation of natural products like Peonidin. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the arrangement of atoms and the types of functional groups present in the molecule.

For Peonidin and its glycosides, NMR analysis is crucial for confirming the aglycone structure, identifying glycosylation sites, and determining the structure of any acyl groups present. For instance, ¹H NMR spectra of Peonidin derivatives typically show characteristic signals for the aromatic protons on the A and B rings, as well as signals for the methoxyl group at the 3'-position of the B-ring. researchgate.netmdpi.com The anomeric protons of attached sugar moieties appear in a distinct region (typically δ 4.5-5.5 ppm), and their coupling constants provide information about the glycosidic linkage configuration (α or β). nih.gov

Detailed analysis of coupling patterns and chemical shifts in ¹H NMR, often supported by two-dimensional NMR techniques such as COSY, HSQC, and HMBC, allows for unambiguous assignment of proton and carbon signals and confirmation of the connectivity within the molecule. mdpi.com For example, HMBC correlations can confirm the attachment of sugar units to specific hydroxyl groups on the Peonidin aglycone or the position of acyl groups on the sugar residues. mdpi.com

Studies on Peonidin derivatives, such as Peonidin 3,7-O-β-diglucoside, have successfully utilized a combination of spectroscopic data, including ¹H and ¹³C NMR, along with techniques like LC-MSn and UV-Vis spectroscopy, to fully elucidate their structures. nih.gov The presence of a three-proton singlet around δ 3.99 ppm in the ¹H NMR spectrum is characteristic of the methoxy (B1213986) group in the Peonidin structure. researchgate.net

Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, and Recovery

Validating analytical methods for the quantification of Peonidin in various matrices is essential to ensure the reliability and accuracy of the results. Key validation parameters include linearity, LOD, LOQ, precision, and recovery.

Linearity: Linearity assesses the method's ability to produce results directly proportional to the analyte concentration within a defined range. chromatographyonline.com This is typically evaluated by analyzing a series of standards at different concentrations and plotting the instrument response versus concentration. A linear regression analysis is performed, and the correlation coefficient (R²) is used to indicate linearity. A high R² value (typically > 0.99) indicates good linearity.

Limit of Detection (LOD): LOD is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. chromatographyonline.comnih.gov It is often calculated based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is commonly used. nih.gov Alternatively, it can be determined from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * (Standard Deviation of Response / Slope)). chromatographyonline.com

Limit of Quantification (LOQ): LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. chromatographyonline.comnih.gov It is typically determined using a signal-to-noise ratio of 10:1 or calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. chromatographyonline.comnih.gov The LOQ should be verified by analyzing samples at this concentration with acceptable precision and accuracy. chromatographyonline.com

Precision: Precision describes the closeness of agreement among individual test results when a method is applied repeatedly to a homogeneous sample. chromatographyonline.com It is usually expressed as relative standard deviation (%RSD). chromatographyonline.com Precision can be evaluated at different levels: repeatability (within a short time interval under the same conditions), intermediate precision (within the same laboratory but under different conditions, e.g., different analysts, instruments, or days), and reproducibility (between different laboratories). chromatographyonline.comnih.gov

Recovery: Recovery assesses the accuracy of the method by determining the efficiency of extracting and quantifying the analyte from a sample matrix. nih.gov It is typically evaluated by spiking a known amount of Peonidin into a blank matrix (or a matrix with a known low concentration) and analyzing the spiked sample. nih.gov The recovery is calculated as the ratio of the measured amount to the spiked amount, often expressed as a percentage. nih.gov Acceptable recovery ranges depend on the analyte concentration and the specific guidelines being followed. aoac.org

While specific validation data tables for Peonidin in various matrices were not extensively detailed in the search results, the principles outlined above are standard practice for validating analytical methods for natural products, including anthocyanidins like Peonidin. nih.govajpaonline.comeurachem.org

Computational and In Silico Approaches for Analytical Insight

Computational and in silico methods play an increasingly important role in complementing experimental analytical techniques for compounds like Peonidin. These approaches can provide insights into molecular properties, behavior, and interactions that may be difficult or impossible to obtain experimentally.

Molecular Modeling and Simulation for Spectroscopic Property Prediction (e.g., TDDFT analysis of UV-Vis spectra)

Molecular modeling and simulation techniques, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), are valuable tools for predicting the spectroscopic properties of Peonidin. acs.orgmdpi.com

DFT calculations can be used to optimize the molecular geometry of Peonidin and its various structural forms (e.g., flavylium cation, quinoidal base) that exist at different pH values. researchgate.netuoc.ac.in These optimized structures serve as the basis for further calculations.

TDDFT is a powerful method for calculating the electronic excitation energies and predicting UV-Vis absorption spectra. acs.orgmdpi.com By performing TDDFT calculations on the different structural forms of Peonidin, researchers can theoretically reproduce and understand the observed pH-dependent color changes. researchgate.netuoc.ac.in For example, TDDFT analysis has shown that the flavylium cationic form, prevalent in acidic media, corresponds to red/purple colors, while quinoidal base forms, present at higher pH, are associated with blue hues. researchgate.netuoc.ac.in

The accuracy of TDDFT predictions depends on the chosen functional and basis set, as well as the inclusion of solvent effects through continuum models like the polarizable continuum model (PCM). acs.orgmdpi.com Studies have shown that TDDFT calculations, including solvation effects, can provide good agreement with experimental UV-Vis spectra of anthocyanins, including Peonidin derivatives, with reasonable accuracy in predicting absorption maxima. acs.orgmdpi.comnih.gov

Beyond spectroscopic predictions, molecular modeling, including molecular docking and molecular dynamics (MD) simulations, can be used to study the interactions of Peonidin with other molecules, such as proteins. researchgate.netacs.orgnih.govmdpi.com While not directly predicting spectroscopic properties, these simulations can provide insights into how interactions might affect the conformation and environment of Peonidin, which could indirectly influence its spectral characteristics. researchgate.net

Computational approaches offer a cost-effective and efficient way to gain deeper insights into the behavior and properties of Peonidin, complementing experimental analytical data and aiding in the understanding of its chemical reactivity and interactions in various systems.

Mechanistic Studies of Peonidin Bioactivity at the Molecular and Cellular Level in Vitro and Ex Vivo

Investigation of Molecular Targets and Signaling Pathways

Peonidin, a prominent member of the anthocyanin family, has been the subject of extensive research to elucidate its mechanisms of action at the molecular and cellular level. In vitro and ex vivo studies have revealed its ability to interact with and modulate a variety of molecular targets and signaling pathways involved in crucial cellular processes.

Cell Cycle Modulation (e.g., G2/M arrest, regulation of CDK-1, CDK-2, Cyclin B1, Cyclin E)

Peonidin has been shown to exert significant effects on cell cycle progression, a fundamental process often dysregulated in various diseases. Research has demonstrated that peonidin can induce cell cycle arrest, particularly at the G2/M checkpoint. This arrest prevents cells from entering mitosis, thereby inhibiting their proliferation.

One of the key mechanisms by which peonidin mediates cell cycle arrest is through the modulation of critical regulatory proteins. Studies have shown that treatment with peonidin 3-glucoside leads to a down-regulation in the protein levels of several key cell cycle players. nih.govbiopurify.cnresearchgate.nettandfonline.com These include Cyclin-Dependent Kinase 1 (CDK-1), Cyclin-Dependent Kinase 2 (CDK-2), Cyclin B1, and Cyclin E. nih.govbiopurify.cnresearchgate.nettandfonline.com CDKs are a family of protein kinases that, when activated by binding to their respective cyclin partners, drive the cell through the different phases of the cell cycle. By reducing the levels of these essential proteins, peonidin effectively halts the cell cycle machinery.

For instance, the CDK-1/Cyclin B1 complex is pivotal for the entry into mitosis. The observed decrease in both CDK-1 and Cyclin B1 levels following peonidin treatment provides a direct molecular explanation for the observed G2/M arrest. nih.govbiopurify.cnresearchgate.nettandfonline.com Similarly, CDK-2 and Cyclin E are crucial for the G1/S transition, and their downregulation by peonidin suggests a broader impact on cell cycle control.

Table 1: Effect of Peonidin 3-Glucoside on Cell Cycle Regulatory Proteins

ProteinEffect of Peonidin 3-Glucoside TreatmentRole in Cell Cycle
CDK-1 Down-regulationKey regulator of the G2/M transition
CDK-2 Down-regulationImportant for the G1/S transition
Cyclin B1 Down-regulationActivates CDK-1 for mitotic entry
Cyclin E Down-regulationActivates CDK-2 for S phase entry

This table summarizes the observed effects of peonidin 3-glucoside on key proteins that regulate the cell cycle, leading to G2/M arrest.

Induction of Programmed Cell Death (e.g., Caspase-3 activation, Chromatin Condensation)

Beyond its effects on the cell cycle, peonidin has been demonstrated to induce programmed cell death, or apoptosis, a crucial process for removing damaged or unwanted cells. A hallmark of apoptosis is the activation of a cascade of enzymes known as caspases.

Research has specifically implicated peonidin in the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.govbiopurify.cnresearchgate.nettandfonline.com The activation of caspase-3 initiates a series of events that lead to the dismantling of the cell. Molecular docking studies have suggested that peonidin-3-O-glucoside can tightly bind to the BIR2 region and allosteric sites of caspase-3, indicating its potential as a direct or indirect modulator of this enzyme. researchgate.net

Consistent with the activation of the caspase cascade, treatment with peonidin 3-glucoside has been observed to induce characteristic morphological changes associated with apoptosis. nih.govbiopurify.cnresearchgate.nettandfonline.com These include chromatin condensation, where the genetic material within the nucleus compacts, a process that is a visual hallmark of cells undergoing apoptosis. nih.govbiopurify.cnresearchgate.nettandfonline.com

Table 2: Pro-Apoptotic Effects of Peonidin

Apoptotic EventObservation with Peonidin TreatmentSignificance
Caspase-3 Activation Induced by peonidin 3-glucosideActivation of a key executioner enzyme in the apoptotic cascade.
Chromatin Condensation Observed in cells treated with peonidin 3-glucosideA characteristic morphological feature of apoptosis.

This table highlights the key events in the process of programmed cell death that are induced by peonidin treatment.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, AP-1 attenuation)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial communication networks within cells that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. Emerging evidence suggests that peonidin can modulate these pathways, contributing to its bioactivity.

Specifically, peonidin 3-O-glucoside has been suggested to inhibit the metastasis of certain cancer cells by impairing the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2). researchgate.net ERK1/2 are key components of the MAPK pathway that, when activated through phosphorylation, can promote cell proliferation and survival. By attenuating the phosphorylation of ERK1/2, peonidin can dampen these pro-growth signals. researchgate.net

Furthermore, peonidin has been shown to inhibit the activator protein-1 (AP-1). researchgate.net AP-1 is a transcription factor that is often activated downstream of the MAPK pathway and regulates the expression of genes involved in cell growth and invasion. The attenuation of AP-1 activity by peonidin provides another layer of regulation on these critical cellular processes. researchgate.net

Table 3: Peonidin's Modulation of the MAPK Pathway

TargetEffect of PeonidinDownstream Consequence
ERK1/2 Phosphorylation AttenuatedReduced pro-proliferative and survival signaling.
AP-1 InhibitedDecreased expression of genes involved in cell growth and invasion.

This table outlines the specific molecular targets of peonidin within the MAPK signaling cascade and the resulting cellular outcomes.

Influence on Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptors (PPAR) Activation

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and inflammation. Studies on black rice extract, which is rich in both cyanidin-3-O-glucoside and peonidin-3-O-glucoside, have shown an ability to attenuate inflammatory responses through the counteraction of NF-κB activation. nih.gov While this suggests a potential role for peonidin in modulating NF-κB, further research is needed to delineate the specific contribution of peonidin to this effect.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. While direct evidence for peonidin's interaction with PPARs is still emerging, studies on the closely related anthocyanidin, cyanidin (B77932), have shown that it can act as an agonistic ligand for all three PPAR subtypes (α, β/δ, and γ). ectorbio.com Given the structural similarity between peonidin and cyanidin, it is plausible that peonidin may also interact with and modulate PPAR activity, though this requires direct experimental confirmation.

Mechanisms of Oxidative Stress Modulation

Peonidin is recognized for its potent antioxidant properties, which are central to many of its observed biological effects. It can counteract oxidative stress through various mechanisms, including the direct scavenging of free radicals.

Direct Free Radical Scavenging Capabilities

Free radicals are highly reactive molecules that can cause damage to cells, proteins, and DNA, contributing to aging and various diseases. Peonidin, as a member of the anthocyanin family, possesses a chemical structure that makes it an effective scavenger of these harmful molecules.

The antioxidant capacity of peonidin and its derivatives has been quantified using various assays. One such method is the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the ability of a compound to quench peroxyl radicals. acs.org Studies using the ORAC assay have determined the antioxidant capacity of 14 different anthocyanins, including peonidin and its glycosides, providing quantitative data on their free radical scavenging abilities. acs.org The results from such studies confirm that peonidin contributes significantly to the antioxidant potential of many fruits and vegetables. acs.org Further computational analyses have also highlighted the radical scavenging capacity of peonidin. nih.gov

Table 4: Assays Used to Evaluate the Free Radical Scavenging Capacity of Peonidin

AssayPrincipleRelevance to Peonidin
Oxygen Radical Absorbance Capacity (ORAC) Measures the inhibition of peroxyl radical-induced oxidation.Has been used to quantify the antioxidant capacity of peonidin and its derivatives. acs.org

This table describes a key assay used to scientifically measure and confirm the direct free radical scavenging capabilities of peonidin.

Regulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, GPX, CAT)

The cellular defense against oxidative stress is maintained by a sophisticated endogenous antioxidant enzyme system. Key components of this system include superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPX), and catalase (CAT). nih.gov Together, these enzymes form a primary line of defense against reactive oxygen species (ROS). SODs catalyze the conversion of the superoxide radical into hydrogen peroxide and molecular oxygen. nih.gov Subsequently, catalase and peroxidases like GPX are responsible for converting hydrogen peroxide into harmless water and oxygen, thereby preventing the accumulation of toxic species. nih.gov

While related flavonoid compounds, such as proanthocyanidins, have been studied in vivo and shown to modulate the activities of SOD and CAT under conditions of oxidative stress, specific in vitro and ex vivo research detailing the direct regulatory effects of peonidin on these individual antioxidant enzymes is not extensively covered in the available scientific literature. The balance and coordinated action of SOD, GPX, and CAT are crucial, as disproportionate activity of one enzyme can lead to an imbalance in reactive intermediates. amazonaws.com

Reduction of Reactive Oxygen Species (ROS) and Superoxide Anion Production

Reactive oxygen species (ROS) are highly reactive molecules, including the superoxide anion (O₂·⁻) and hydrogen peroxide (H₂O₂), generated as byproducts of normal aerobic metabolism. nih.gov An overproduction of these species can lead to oxidative stress, a condition implicated in cellular damage through the peroxidation of lipids, oxidation of proteins, and damage to nucleic acids. nih.gov

Peonidin is recognized for its antioxidant properties, which are characteristic of the anthocyanin class of flavonoids. The fundamental mechanism by which such antioxidants are thought to operate is through the direct scavenging of free radicals like the superoxide anion. mdpi.com This process involves the donation of an electron or hydrogen atom to the radical, stabilizing it and terminating the oxidative chain reaction. While the antioxidant potential of peonidin is acknowledged, detailed in vitro kinetic studies quantifying its specific reaction rates and efficacy in scavenging superoxide anions and other ROS are not prominently available in the reviewed literature. nih.gov

Interactions with Biomolecules

Investigation of Binding Affinity with Proteins (e.g., Albumin)

The interaction of flavonoids with transport proteins is a key determinant of their bioavailability and distribution. Human serum albumin (HSA) is the most abundant protein in blood plasma and is known to bind a wide variety of endogenous and exogenous compounds. The binding affinity of several anthocyanins, including peonidin, to HSA has been investigated using methods such as fluorescence quenching. nih.govresearchgate.net

Research demonstrates that the binding constant (Kₐ), a measure of affinity, is influenced by the chemical structure of the anthocyanin and the ambient pH. nih.govresearchgate.net For peonidin, which is a methylated derivative of cyanidin, this structural difference impacts its interaction with HSA. At an acidic pH of 3.0, the methylation of the hydroxyl group in peonidin enhances its binding to HSA compared to its non-methylated counterpart. Conversely, at a physiological pH of 7.4, this same methylation reduces the binding strength. researchgate.net This suggests that at acidic pH, which can occur at sites of inflammation, hydrophobic effects are significant drivers of the interaction, whereas at physiological pH, electrostatic interactions and hydrogen bonding play a more dominant role. nih.govresearchgate.net

Binding Constants (Kₐ) of Peonidin with Human Serum Albumin (HSA)

pHTemperature (°C)Binding Constant (Kₐ) x 10⁵ M⁻¹Reference
3.0203.24 (± 0.17) researchgate.net
3.0372.10 (± 0.21) researchgate.net
7.4201.08 (± 0.03) researchgate.net
7.4371.25 (± 0.05) researchgate.net

Impact on Model Biological Membranes (e.g., permeability, fluidity)

The cell membrane acts as a selective barrier, and its properties, such as fluidity and permeability, are critical for cellular function. Membrane fluidity, which is the viscosity of the lipid bilayer, influences the rotation and diffusion of proteins and other biomolecules within the membrane. nih.gov Permeability is directly affected by fluidity; generally, a decrease in membrane fluidity (i.e., increased rigidity) corresponds to lower permeability for water and small solutes. nih.govresearchgate.net Flavonoids as a class are known to interact with lipid bilayers, potentially altering these properties. However, specific experimental studies focusing on the direct impact of peonidin on the fluidity and permeability of model biological membranes, such as liposomes or artificial bilayers, were not identified in the reviewed literature.

Studies on Interactions with Nucleic Acids (e.g., Plasmid DNA)

The interaction of small molecules with nucleic acids is a significant area of mechanistic research. Such interactions can include intercalation (insertion between base pairs), groove binding, or covalent binding, which can lead to conformational changes or damage, such as strand breaks in DNA. nih.gov Gel retardation assays are commonly used to study these binding events, where the migration of plasmid DNA through an agarose (B213101) gel is slowed or "retarded" upon complexing with a binding agent. nih.gov While studies on other natural compounds have demonstrated DNA binding and, in some cases, the ability to form covalent links with abasic sites, specific research investigating the interaction between peonidin and nucleic acids like plasmid DNA was not found in the available literature. nih.gov

Mechanistic Research in Model Organisms (In Vivo, Non-Clinical Focus)

In vivo studies using non-clinical model organisms provide insight into the biological mechanisms of compounds within a complex physiological system. Research on peonidin 3-glucoside, a common form of peonidin found in nature, has demonstrated its ability to suppress the growth of Lewis lung carcinoma cells in a mouse model. The underlying mechanisms for this effect were explored through complementary in vitro studies. These investigations revealed that peonidin 3-glucoside treatment leads to a G2/M phase arrest in the cell cycle. At the molecular level, this was associated with the down-regulation of key cell cycle-related proteins, including cyclin-dependent kinase (CDK)-1, CDK-2, cyclin B1, and cyclin E. Furthermore, peonidin 3-glucoside was shown to induce apoptosis, a form of programmed cell death, which was evidenced by the activation of caspase-3, a critical executioner enzyme in the apoptotic pathway.

Studies on Lifespan Extension and Stress Tolerance in Caenorhabditis elegans

Research utilizing the model organism Caenorhabditis elegans has provided significant insights into the bioactivity of peonidin, particularly its glycoside form, peonidin-3-glucoside (B1200960) (P3G). Studies have demonstrated that P3G can extend the lifespan of C. elegans and enhance its resilience to various environmental stressors. scienceasia.orgscienceasia.org

In controlled studies, administration of P3G at a concentration of 50 µg/ml resulted in a 14% extension of the nematode's lifespan compared to the control group. scienceasia.orgscienceasia.org This effect on longevity is notable, as it suggests an influence on the fundamental aging processes at a molecular level.

Beyond its impact on the normal aging process, P3G has shown significant efficacy in improving the survival of C. elegans under conditions of stress. When exposed to ultraviolet (UVA) radiation, heat, and oxidative stress, the lifespan of the nematodes was extended by 23%, 25%, and 47%, respectively, in the presence of P3G. scienceasia.orgscienceasia.org These findings underscore the protective role of peonidin against external factors that can accelerate aging and cellular damage.

Table 1: Effects of Peonidin-3-Glucoside (P3G) on C. elegans

Parameter Treatment Group Outcome
Lifespan 50 µg/ml P3G 14% increase
Stress Tolerance 50 µg/ml P3G + UVA 23% increase in lifespan
50 µg/ml P3G + Heat (30°C) 25% increase in lifespan
50 µg/ml P3G + H₂O₂ 47% increase in lifespan
Healthspan 50 µg/ml P3G 8.3% increase in pharyngeal pumping rate

Amelioration of Photoreceptor Degeneration in Animal Models via Inner Visual Signal Pathway Rectification

In animal models of photoreceptor degeneration induced by N-Methyl-N-nitrosourea (MNU), a compound that causes retinal damage similar to that seen in retinitis pigmentosa, peonidin has been shown to have a protective effect on photoreceptor cells, both functionally and morphologically. karger.comnih.gov This protective capacity is, in part, attributed to its ability to rectify abnormalities within the inner visual signal pathways. karger.comnih.gov

Electroretinography (ERG) studies, which measure the electrical response of the various cell types in the retina to a light stimulus, have provided quantitative evidence of peonidin's benefits. In MNU-treated mice that also received peonidin, the reduction in the amplitude of both the photopic and scotopic b-waves was significantly less severe than in those treated with a vehicle control. karger.com Specifically, in the vehicle-treated group, the photopic b-wave amplitude was reduced by 63.8% and the scotopic b-wave by 76.3% compared to normal controls. karger.com In contrast, the peonidin-treated group showed a reduction of only 35.2% in the photopic b-wave and 27.1% in the scotopic b-wave, indicating a substantial preservation of photoreceptor function. karger.com

Moreover, peonidin treatment was found to address abnormalities in the electrophysiological properties of the inner visual signal pathways. It was observed to partially reverse the hyperactive spontaneous firing response and the debilitated light-induced response in the retinas of MNU-administered subjects. karger.comnih.gov This suggests that peonidin not only protects the photoreceptor cells themselves but also helps to maintain the integrity of the neural signaling that is crucial for vision.

Table 2: Protective Effects of Peonidin on Photoreceptor Function in an MNU-Induced Degeneration Model

ERG Parameter Vehicle-Treated Group (Reduction from Normal) Peonidin-Treated Group (Reduction from Normal)
Photopic b-wave amplitude 63.8% 35.2%

| Scotopic b-wave amplitude | 76.3% | 27.1% |

Peonidin Stability, Degradation Pathways, and Structural Modifications Research

Factors Influencing Peonidin Stability in Research Matrices

The stability of peonidin, a key anthocyanidin responsible for the color of many flowers and fruits, is a critical factor in research and various applications. Its chemical integrity is susceptible to a range of environmental factors that can induce structural changes and degradation. Understanding these factors is paramount for the accurate analysis and utilization of this compound.

Impact of pH on Structural Forms and Color Hue

The pH of the surrounding medium profoundly influences the structural conformation and, consequently, the color of peonidin. Like other anthocyanidins, peonidin exists in a pH-dependent equilibrium among several structural forms, each exhibiting a distinct color. thepharmajournal.comnih.gov

At a very low pH (typically below 3), peonidin predominantly exists as the red-hued flavylium (B80283) cation. thepharmajournal.comnih.gov As the pH increases, a series of transformations occur. At a pH of 2.0, peonidin appears cherry red, shifting to a strong yellowish-pink at pH 3.0. wikipedia.org In the pH range of 4 to 6, a mixture of four structural forms can coexist: the flavylium cation, the colorless carbinol pseudobase, the quinoidal base, and the colorless chalcone (B49325). thepharmajournal.comnih.gov This equilibrium results in a grape red-purple color at pH 5.0. wikipedia.org

A notable characteristic of peonidin is its relatively high stability at elevated pH levels compared to other anthocyanidins like cyanidin (B77932), delphinidin (B77816), and pelargonidin (B1210327). nih.gov At a pH of 8.0, it exhibits a deep blue color. nih.govwikipedia.org This stability at higher pH is a distinguishing feature and contributes to the blue hues observed in certain flowers. nih.gov Computational analyses have shown that in acidic media, peonidin is in its flavylium cationic form (red), while in alkaline media, it is in the quinoidal base form (blue). nih.gov The specific color expression in plants can also be influenced by the acidity of the soil; for instance, peonidin imparts a purple color to peonies grown in acidic soil and a blue color to morning glories in alkaline soil. nih.gov

Table 1: Color of Peonidin at Different pH Levels

pH ValueExhibited ColorPredominant Structural Form(s)
< 3RedFlavylium cation
2.0Cherry RedFlavylium cation
3.0Strong Yellowish PinkFlavylium cation
5.0Grape Red-PurpleEquilibrium of flavylium cation, carbinol pseudobase, quinoidal base, chalcone
8.0Deep BlueQuinoidal base

Effects of Light and Temperature on Degradation Kinetics

Light and temperature are significant environmental factors that accelerate the degradation of peonidin, following first-order reaction kinetics. nih.govnih.gov Exposure to light, particularly UV irradiation, can induce the degradation of anthocyanins. researchgate.netscialert.net The stability of anthocyanins, including peonidin, is generally higher in the absence of light. researchgate.net

Temperature plays a crucial role in the degradation rate of peonidin. nih.gov As the temperature increases, the rate of degradation also increases. nih.govnih.gov Studies on grape juices containing peonidin-3-O-glucoside have shown a significantly higher loss of the compound when stored at higher temperatures (25°C and 35°C) compared to lower temperatures (5°C). nih.gov For instance, after 280 days of storage, the loss of anthocyanins was between 95-99.9% at 25°C and 35°C, while it was considerably lower at 5°C. nih.gov The degradation rate constant (k) is a key parameter in understanding these kinetics; a lower k value indicates better stability. nih.gov Research has consistently shown that k values for anthocyanin degradation increase with rising temperature. nih.govnih.govftb.com.hr

Table 2: Effect of Temperature on the Stability of Peonidin-3-O-glucoside in Grape Juice

Storage Temperature (°C)Degradation Rate Constant (k)Percentage Loss (after 280 days)
50.01–0.0450–81%
250.04–0.1495–99.9%
350.05–0.1495–99.9%

Role of Oxygen and Storage Conditions

The presence of molecular oxygen is another critical factor that influences the stability of peonidin due to its unsaturated chemical structure, which makes it susceptible to oxidation. nih.gov Oxygen can accelerate the degradation of anthocyanins through direct oxidation or by the action of oxidizing enzymes. nih.gov Therefore, storage conditions that minimize oxygen exposure are crucial for preserving the integrity of peonidin. Storing solutions in completely filled and sealed containers can help postpone color degradation. nih.gov

Proper storage conditions, which encompass temperature, light, and oxygen levels, are essential for maintaining the stability of peonidin. mdpi.com Research on various phenolic compounds has demonstrated that the best stability is achieved at low temperatures in dark conditions. mdpi.com For instance, the stability of dried Piper betle extracts was highest at 5°C in the dark, retaining almost 100% of its antioxidant activity after 180 days. mdpi.com While not specific to pure peonidin, this highlights the general principles of storing phenolic compounds. The combination of high temperature and the presence of oxygen has been identified as the most detrimental condition for anthocyanin stability. nih.gov

Identification of Peonidin Degradation Products

The degradation of peonidin results in the formation of various smaller molecules. Identifying these breakdown products is essential for understanding the degradation pathways and the potential biological activities of its metabolites.

Formation of Protocatechuic Acid and Vanillic Acid

A primary degradation pathway for anthocyanins, including peonidin, involves the cleavage of their molecular structure, leading to the formation of phenolic acids. nih.gov Specifically, the degradation of the B-ring of the anthocyanin structure is known to produce syringic, vanillic, and protocatechuic acids. nih.gov Several studies have identified protocatechuic acid and vanillic acid as major degradation products of anthocyanins. nih.govmdpi.com Research has shown that these metabolites can be detected in human plasma and urine following the consumption of anthocyanin-rich foods. nih.govwur.nl

Other Identified Break-down Metabolites

In addition to protocatechuic and vanillic acids, other breakdown metabolites of anthocyanins have been identified. The degradation of the A-ring of the anthocyanin structure can lead to the formation of phloroglucinol aldehyde or phloroglucinol carboxylic acid. nih.gov Gallic acid has also been reported as a significant degradation product. mdpi.com Furthermore, under certain conditions, anthocyanins can be metabolized into chalcone glycosides. mdpi.com The specific profile of degradation products can vary depending on the initial anthocyanin structure and the conditions of degradation.

Enzymatic Degradation Mechanisms

The stability of peonidin is significantly influenced by enzymatic activity, which can lead to the degradation of this anthocyanin and subsequent color loss in various natural products. Key enzymes implicated in the degradation of peonidin and other anthocyanins include β-glucosidase, peroxidase (POD), and polyphenol oxidase (PPO). These enzymes can act independently or in concert to break down the peonidin molecule.

Involvement of β-Glucosidase, Peroxidase, and Polyphenol Oxidase

The enzymatic degradation of peonidin often initiates with the action of β-glucosidase . This enzyme hydrolyzes the glycosidic bond of anthocyanins, such as peonidin-3-O-glucoside, to release the sugar moiety and the corresponding aglycone, peonidin. This deglycosylation step is critical as the resulting aglycone is often less stable than its glycosylated form and more susceptible to further degradation.

Peroxidase (POD) contributes to peonidin degradation through oxidative mechanisms. In the presence of hydrogen peroxide (H₂O₂), peroxidase can directly oxidize the peonidin molecule. The reaction involves the transfer of electrons from the phenolic structure of peonidin to H₂O₂, leading to the formation of unstable radicals and subsequent breakdown of the anthocyanin structure. This process results in the loss of color and the formation of smaller, colorless compounds.

Polyphenol Oxidase (PPO) is another key enzyme in the degradation pathway. PPO catalyzes the oxidation of phenolic compounds, including the aglycone of peonidin, to produce highly reactive quinones. These quinones can then undergo non-enzymatic polymerization reactions, leading to the formation of brown pigments, a common phenomenon in fruits and vegetables known as enzymatic browning. While PPO may not directly target the glycosylated form of peonidin as efficiently, its action on the more susceptible aglycone, produced by β-glucosidase, is a significant pathway for degradation.

The interplay between these enzymes is crucial. The initial hydrolysis by β-glucosidase provides the substrate for PPO and POD, creating a cascade of reactions that effectively degrades peonidin.

Molecular Docking and In Silico Studies of Enzyme-Peonidin Interactions

To understand the specific interactions between peonidin and these degradative enzymes at a molecular level, researchers have employed molecular docking and other in silico techniques. These computational methods predict the binding affinity and the specific amino acid residues involved in the interaction between the enzyme (receptor) and peonidin (ligand).

β-Glucosidase: Molecular docking studies have been conducted to investigate the affinity of various anthocyanins, including peonidin-3-O-glucoside, with β-glucosidase. These studies help to understand the structural basis for the enzyme's substrate specificity. For instance, research has shown that the affinity between different anthocyanins and β-glucosidase varies depending on the structure of the anthocyanin. One study analyzing the interaction of several anthocyanin-3-O-glucosides with β-glucosidase through enzyme kinetics and molecular docking found the following order of affinity: cyanidin-3-O-glucoside < malvidin-3-O-glucoside < peonidin-3-O-glucoside < petunidin-3-O-glucoside < delphinidin-3-O-glucoside nih.gov. This indicates that peonidin-3-O-glucoside has a moderate affinity for the enzyme compared to other common anthocyanins.

Peroxidase and Polyphenol Oxidase: In silico analyses have also been used to model the interaction of peonidin with peroxidase and polyphenol oxidase. These studies reveal the binding modes and interaction energies, providing insights into the catalytic mechanism. For example, molecular docking of various phenolic compounds, which are structurally related to peonidin, with POD and PPO has shown that the binding pockets of these enzymes have different sizes and involve distinct key amino acid residues nih.gov. Such studies help in predicting the susceptibility of peonidin to oxidation by these enzymes. A study involving the docking of several anthocyanidins with various enzymes found that peonidin was a top-binding ligand for certain enzymes, indicating a strong potential for interaction nih.gov.

Table 1: Summary of In Silico Studies on Enzyme-Peonidin Interactions
EnzymeType of StudyKey FindingsReference
β-GlucosidaseEnzyme Kinetics and Molecular DockingPeonidin-3-O-glucoside shows moderate binding affinity compared to other anthocyanins. nih.gov
Peroxidase (POD)Molecular Docking of Phenolic CompoundsBinding pocket size and key amino acid residues differ from PPO, influencing substrate specificity. nih.gov
Polyphenol Oxidase (PPO)Molecular Docking of Phenolic CompoundsHas a distinct binding pocket compared to POD, affecting its interaction with substrates like peonidin. nih.gov
Various EnzymesMolecular Docking of AnthocyanidinsPeonidin identified as a top-binding ligand for several enzymes, suggesting strong interaction potential. nih.gov

Research on Structurally Modified Peonidin Derivatives

To enhance the stability and functional properties of peonidin, researchers have explored various structural modifications, including glycosylation, acylation, and methylation. These modifications can significantly alter the physicochemical properties of the peonidin molecule, affecting its color, stability against degradation, and antioxidant activity.

Studies on Glycosylated Forms (e.g., Peonidin 3-O-Glucoside)

Glycosylation, the attachment of sugar moieties to the anthocyanidin backbone, is a common natural modification that generally increases the stability of peonidin. The type and position of the sugar can influence the molecule's properties.

Peonidin 3-O-glucoside is one of the most common glycosylated forms of peonidin found in nature. Research has shown that this glycosylation at the 3-position enhances its stability compared to the aglycone form. However, it is still susceptible to degradation under certain conditions. For example, it is known to be easily degraded by hydrolysis at temperatures above 40°C. Nanoliposomes containing peonidin-3-O-glucoside have shown improved stability, with high retention rates during storage mdpi.com.

Other glycosylated forms such as peonidin-3-arabinoside and peonidin-3-rutinoside are also found in various plants. The stability of these different glycosides can vary. For instance, the specific sugar attached (e.g., glucose, arabinose, rutinose) can influence the molecule's resistance to hydrolysis and oxidation.

Investigation of Acylated Peonidin Derivatives and their Stability

Acylation involves the esterification of the sugar moieties of anthocyanins with aliphatic or aromatic acids. This modification has been shown to significantly enhance the stability of peonidin derivatives. The acyl group can protect the flavylium cation from nucleophilic attack by water, a key step in the degradation pathway.

Studies on acylated peonidin derivatives from sources like purple sweet potato have demonstrated their enhanced stability. For example, diacylated peonidin derivatives have been found to be more stable than their non-acylated or monoacylated counterparts. This increased stability is attributed to intramolecular co-pigmentation, where the acyl groups stack with the anthocyanin ring, shielding it from degradation.

Impact of Methylation on Peonidin Properties and Stability

Peonidin itself is an O-methylated anthocyanidin, derived from cyanidin. The presence of the methyl group on the B-ring influences its color and stability. Further methylation of the hydroxyl groups on the peonidin structure can lead to changes in its properties.

Peonidin is an O-methylated anthocyanidin, a type of plant pigment belonging to the flavonoid family. wikipedia.orgebi.ac.uksupremepharmatech.comnih.gov It is derived from Cyanidin. wikipedia.orgebi.ac.uksupremepharmatech.com Peonidin contributes to a range of colors in plants, notably purplish-red hues in flowers like peonies and roses, and is also found in some blue flowers, such as the morning glory. wikipedia.orgebi.ac.uksupremepharmatech.com Like other anthocyanidins, peonidin is sensitive to pH, changing color from red in acidic conditions to blue as pH increases. wikipedia.orgebi.ac.uk

Occurrence, Distribution, and Chemotaxonomic Significance in Academic Research

Varietal and Species-Specific Distribution of Peonidin in Plants

Peonidin is found in a diverse array of plant species, with its occurrence often concentrated in specific families and tissues, particularly fruits and flowers. wikipedia.orgclevelandclinic.orgnih.govijeab.commdpi.comresearchgate.netjst.go.jp

Occurrence in Specific Plant Families and Tissues (e.g., fruits, flowers)

Peonidin is a common anthocyanidin found in fruits and berries. wikipedia.orgsci-hub.seenerg-en.roclevelandclinic.orgwikipedia.orgnih.govdergipark.org.trlongdom.org Significant amounts of peonidin have been reported in cranberries, blueberries, plums, grapes, and cherries. wikipedia.org Raw cranberries are noted as a particularly rich source, containing up to 42 mg per 100 g. wikipedia.org Blueberries, plums, grapes, and cherries typically contain between 5 and 12 mg/100 g. wikipedia.org It's worth noting that the peonidin content in blueberries can be significantly higher in fresh fruit compared to frozen. wikipedia.orgebi.ac.uk Peonidin has also been found in purple-fleshed sweet potatoes, with concentrations varying greatly depending on the cultivar, reaching up to 40 mg per 100 g in cooked forms. wikipedia.orgebi.ac.ukresearchgate.netlongdom.org Other sources include raw black rice and black bananas. wikipedia.orgebi.ac.uk

In berries, peonidin glycosides have been identified in hawthorn, black currant, and gooseberry, with blueberries being particularly rich in these compounds. sci-hub.se Peonidin-3-O-glucoside is a notable anthocyanin found in fruits and berries, including red Vitis vinifera grapes and red wine, red onions, and purple corn. wikipedia.org In a study of deep-colored berries and grains in China, peonidin-3-O-glucoside was found to be the second most abundant anthocyanin after cyanidin-3-O-glucoside, ranging from 2.6% to 14.9% of the total anthocyanins in samples like blue honeysuckle, blueberry, cranberry, elderberry, black rice, and black soybean. nih.gov

Peonidin is also a key pigment in many flowers, contributing to red, pink, and purplish hues. wikipedia.orgebi.ac.uksupremepharmatech.comnih.govwikipedia.orgfrontiersin.org It is present in the petals of roses, including as peonidin-3,5-diglucoside and peonidin-3-glucoside (B1200960). researchgate.netrjpbcs.comnih.gov In Rosa rugosa petals, peonidin 3,5-di-O-glucoside was found to be the predominant anthocyanin, representing approximately 85% of the total anthocyanin compounds identified in one study. researchgate.net Orchids, such as Cymbidium and Phalaenopsis violacea, also contain peonidin, often alongside cyanidin (B77932) and delphinidin (B77816), contributing to pink and purple coloration. frontiersin.orgcore.ac.ukscialert.netmassey.ac.nz

Peonidin has also been detected in legumes. mdpi.comjst.go.jpnih.govsci-hub.se For instance, peonidin-3-glucoside is present in red beans (Phaseolus radiatus L. var. Aurea) and black cowpeas (Vigna unguiculata). mdpi.comjst.go.jpsci-hub.se In black cowpeas, peonidin-3-O-glucoside was identified along with other anthocyanins like cyanidin and delphinidin glycosides. jst.go.jpsci-hub.se

Here is a table summarizing some plant sources and tissues where peonidin is found:

Plant SourceTissue(s)Peonidin Form(s) ReportedReferences
CranberryFruitPeonidin, Peonidin 3-galactoside, Peonidin 3-arabinoside wikipedia.orgebi.ac.ukresearchgate.netwaters.com
BlueberryFruitPeonidin, Peonidin-3-O-glucoside wikipedia.orgebi.ac.uknih.govsci-hub.sewaters.com
Grape (Vitis vinifera)Fruit (skin, juice)Peonidin, Peonidin-3-O-glucoside wikipedia.orgoeno-one.eubio-conferences.orgenerg-en.roijeab.comwikipedia.org
CherryFruitPeonidin wikipedia.orgclevelandclinic.org
PlumFruitPeonidin wikipedia.orgclevelandclinic.org
Sweet Potato (purple-fleshed)Storage Organ (flesh)Peonidin wikipedia.orgebi.ac.ukresearchgate.netlongdom.org
Black RiceGrainPeonidin, Peonidin-3-glucoside wikipedia.orgebi.ac.uknih.govmdpi.com
Black BananaFruitPeonidin wikipedia.orgebi.ac.uk
PeonyFlowerPeonidin wikipedia.orgebi.ac.uksupremepharmatech.com
RoseFlower (petals)Peonidin, Peonidin-3,5-diglucoside, Peonidin-3-glucoside, Peonidin 3-O-sophoroside, Peonidin 3-O-sophoroside, Peonidin 3-O-glucoside, Peonidin 3,5-di-O-glucoside wikipedia.orgebi.ac.uksupremepharmatech.comresearchgate.netrjpbcs.comnih.govnih.gov
Morning Glory (Ipomoea tricolor)FlowerPeonidin wikipedia.orgebi.ac.uksupremepharmatech.com
Red OnionTissuePeonidin-3-O-glucoside researchgate.netclevelandclinic.orgwikipedia.orgdergipark.org.tr
Purple CornTissuePeonidin-3-O-glucoside clevelandclinic.orgwikipedia.orgnih.gov
HawthornFruitPeonidin glycosides sci-hub.se
Black CurrantFruitPeonidin glycosides sci-hub.se
GooseberryFruitPeonidin glycosides sci-hub.se
Red Bean (Phaseolus radiatus)SeedPeonidin-3-glucoside mdpi.com
Black Cowpea (Vigna unguiculata)Seed coatPeonidin-3-O-glucoside jst.go.jpsci-hub.se
Cymbidium orchidFlowerPeonidin frontiersin.orgcore.ac.ukmassey.ac.nz
Phalaenopsis violacea orchidFlowerPeonidin scialert.net
Empetrum speciesFruit, LeafPeonidin, Peonidin 3-galactoside researchgate.net
Primula vulgarisFlower (petals)Peonidin-based anthocyanins, Rosinin frontiersin.org

Correlation with Plant Pigmentation Patterns

Peonidin, as an anthocyanidin, plays a significant role in determining plant color, particularly in the red-purple to blue spectrum. wikipedia.orgebi.ac.uksupremepharmatech.comnih.govresearchgate.netnih.govjuniperpublishers.com The specific hue imparted by peonidin is influenced by factors such as pH and the presence of co-pigments. wikipedia.orgebi.ac.uknih.govnih.gov At low pH, peonidin appears cherry red, transitioning through pinkish-yellow and grape red-purple as pH increases, and becoming deep blue at pH 8. wikipedia.orgebi.ac.uk Unlike many other anthocyanidins, peonidin exhibits stability at higher pH levels, contributing to blue coloration in some flowers like the 'Heavenly Blue' morning glory. wikipedia.orgebi.ac.uk

The concentration and relative abundance of peonidin compared to other anthocyanidins contribute to the specific color phenotype of a plant tissue. For example, in red grape cultivars, higher levels of cyanidin and peonidin are often observed compared to black grape cultivars, where delphinidin and malvidin (B83408) are more prevalent. oeno-one.eu The color of grape berries may be linked to the relative concentrations of peonidin-3-O-glucoside and malvidin-3-O-glucoside in the skin. oeno-one.eu In Rosa rugosa petals, the red coloration is significantly correlated with both the total content and the ratio of cyanidin 3,5-O-diglucoside and peonidin 3,5-O-diglucoside. nih.gov High levels of both the sum and the ratio of these two anthocyanins were found to be necessary for the formation of the red phenotype. nih.gov In orchids, the accumulation of cyanidin and peonidin can result in pink coloration, while the absence of pelargonidin (B1210327) and delphinidin prevents the development of true red or blue flowers in some species like Cymbidium. core.ac.ukmassey.ac.nz

Chemotaxonomic Applications of Peonidin Profiling

Anthocyanin profiles, including the presence and relative amounts of peonidin and its glycosides, can serve as valuable chemotaxonomic markers for classifying and differentiating plant species and varieties. oeno-one.eubio-conferences.orgenerg-en.roresearchgate.net The composition of anthocyanins in grapes, for instance, is genetically determined and can be used for the chemotaxonomic differentiation of red Vitis vinifera varieties. oeno-one.eubio-conferences.org While factors like grape processing and winemaking technology can influence the ratio of various anthocyanins, the anthocyanin profile remains a characteristic feature of each variety. bio-conferences.org

Studies analyzing the anthocyanin profiles of different berry species have identified peonidin glycosides in various genera, and the specific composition can help distinguish between species. sci-hub.se For example, the distribution of leaf flavonoids, including peonidin glycosides, in the Empetraceae family supports the recognition of different genera and species delimitation. researchgate.net In Empetrum, flavonoid differences, including the presence of cyanidin and peonidin in red-fruited Southern Hemisphere populations, distinguish them from black-fruited Northern Hemisphere plants where malvidin, petunidin, and delphinidin are found. researchgate.net

The analysis of anthocyanidin aglycons, obtained by acid hydrolysis of anthocyanins, simplifies the complex mixture of anthocyanins into the six common forms, including peonidin, making it easier to estimate their relative abundance for chemotaxonomic comparisons. waters.com

Future Research Directions and Challenges in Peonidin Research

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

The biosynthesis of anthocyanins, including Peonidin, involves a complex pathway catalyzed by a series of enzymes encoded by specific genes. While many structural and regulatory genes in the general flavonoid and anthocyanin pathways have been identified across various plant species, the precise genetic and enzymatic machinery dedicated specifically to Peonidin synthesis or its unique regulatory mechanisms in different plants is still being fully elucidated oup.comnih.govnih.govmaxapress.com. Future research needs to focus on identifying and characterizing these undiscovered genes and enzymes that are specifically involved in the methylation step leading to Peonidin, or those that regulate its accumulation in a tissue-specific or environment-dependent manner biorxiv.orgfrontiersin.org. Challenges include the complexity of plant genomes, the potential for gene redundancy, and the intricate regulatory networks that control flavonoid biosynthesis frontiersin.orgnih.gov. Advanced genetic and molecular techniques, such as genome-wide association studies (GWAS), quantitative trait loci (QTL) mapping, and gene editing technologies, coupled with transcriptomic analysis, are crucial for pinpointing these specific elements biorxiv.orgfrontiersin.org.

Development of Novel and Green Extraction Technologies with High Efficiency

Efficient and sustainable extraction of Peonidin from plant sources remains a significant area for future development. Traditional extraction methods often involve large amounts of organic solvents, are energy-intensive, and can lead to the degradation of these relatively unstable compounds mdpi.commdpi.comnih.gov. The focus of future research is on developing novel and green extraction technologies that offer higher efficiency, reduced solvent consumption, lower energy input, and better preservation of Peonidin's integrity mdpi.comnih.govaimspress.comacs.orgnih.gov. Techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), pressurized liquid extraction (PLE), and pulsed electric field extraction (PEF) are being explored and optimized for anthocyanin extraction, including Peonidin mdpi.comnih.govaimspress.comacs.orgnih.govmdpi.comfrontiersin.org. Challenges include optimizing parameters for specific plant matrices, scaling up these technologies for industrial application, and ensuring the purity and stability of the extracted Peonidin mdpi.comnih.govmdpi.com. Research into novel green solvents, such as deep eutectic solvents (DES) and bio-based solvents, also holds promise for more sustainable extraction processes mdpi.commdpi.comusda.gov.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

Understanding the complex biological roles and regulatory mechanisms related to Peonidin requires an integrated approach that goes beyond studying individual genes or metabolites. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is a critical future direction for comprehensive mechanistic understanding researchgate.netcherrytimes.itfrontiersin.orgazolifesciences.commdpi.com. By combining these layers of data, researchers can gain a holistic view of how genes are expressed, how proteins are synthesized and function, and how metabolic pathways, including Peonidin biosynthesis, are regulated in response to various internal and external cues frontiersin.orgfrontiersin.orgazolifesciences.commdpi.com. This can help identify key regulatory nodes, enzymes, and transporters involved in Peonidin accumulation and function frontiersin.org. Challenges lie in the computational and statistical methods required to integrate and interpret large, heterogeneous datasets from different omics platforms frontiersin.orgazolifesciences.commdpi.com. Developing sophisticated bioinformatics tools and analytical workflows is essential for unlocking the full potential of multi-omics in Peonidin research.

Exploration of Peonidin's Role in Plant-Environment Interactions

Flavonoids, including anthocyanins like Peonidin, are known to play diverse roles in plant interactions with their environment, including defense against biotic stresses (pests and pathogens) and adaptation to abiotic stresses (UV radiation, drought, temperature extremes) mdpi.comresearchgate.netnih.govresearchgate.netnih.gov. Future research should specifically explore the precise roles and mechanisms by which Peonidin contributes to these interactions nih.gov. This includes investigating its function as a photoprotective pigment, its potential antioxidant activity in mitigating oxidative stress caused by environmental factors, and its possible involvement in signaling pathways or as a deterrent to herbivores and pathogens mdpi.comnih.govresearchgate.netmdpi.com. Understanding how environmental factors influence Peonidin biosynthesis and accumulation at the molecular level is also crucial nih.govfrontiersin.org. Research in this area can provide insights into developing crops with enhanced resilience and improved quality.

Computational Approaches for Structure-Function Relationship Predictions

Computational approaches, such as Density Functional Theory (DFT) calculations, molecular docking, and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for predicting the physical, chemical, and biological properties of compounds based on their molecular structure mdpi.comuoc.ac.inresearchgate.net. Future research can increasingly leverage these computational methods to predict and understand the structure-function relationships of Peonidin and its derivatives uoc.ac.inresearchgate.netnih.gov. This includes predicting its antioxidant capacity, its interactions with biological molecules (e.g., proteins, DNA), its stability under different conditions, and its potential biological activities mdpi.comuoc.ac.inresearchgate.netnih.gov. Computational studies can guide experimental design, help prioritize research avenues, and potentially identify novel applications for Peonidin based on its predicted properties researchgate.net. Challenges include the accuracy of the computational models and the need for experimental validation of the predictions uoc.ac.inresearchgate.net.

Q & A

Q. How should contradictory findings between in vitro antioxidant activity and in vivo therapeutic outcomes be reconciled?

  • Methodological Answer : Discrepancies may stem from bioavailability limitations or off-target effects. Use ex vivo assays (e.g., plasma antioxidant capacity post-administration) to bridge in vitro and in vivo data. For example, peonidin’s in vitro radical scavenging did not translate to oral efficacy in mice, necessitating alternative delivery routes .

Ethical and Reproducibility Considerations

Q. What guidelines ensure reproducibility in peonidin-related studies, particularly in compound characterization?

  • Methodological Answer : Follow COSMOS guidelines for phytochemical studies: report purity (HPLC ≥95%), NMR/HRMS data for novel derivatives, and batch-to-batch variability. For known compounds, provide literature references and chromatographic overlap with standards .

Q. How can researchers ethically justify animal models for studying peonidin’s therapeutic potential?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines: justify sample sizes, use humane endpoints (e.g., weight loss >20%), and include sham controls. In colitis studies, peonidin’s reduction of myeloperoxidase activity validated its therapeutic relevance without undue harm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.